molecular formula C29H33N7O2 B12471433 N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide

Cat. No.: B12471433
M. Wt: 511.6 g/mol
InChI Key: UCANWOCSDWMXIH-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and an ethoxyphenylglycinamide moiety

Properties

Molecular Formula

C29H33N7O2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C29H33N7O2/c1-6-38-23-11-9-22(10-12-23)31-26(37)17-30-27-34-28(32-24-13-7-18(2)15-20(24)4)36-29(35-27)33-25-14-8-19(3)16-21(25)5/h7-16H,6,17H2,1-5H3,(H,31,37)(H3,30,32,33,34,35,36)

InChI Key

UCANWOCSDWMXIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 2,4-dimethylaniline under controlled conditions to form the intermediate 4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazine . This intermediate is then reacted with 4-ethoxyphenylglycine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Scientific Research Applications

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials[][3].

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties[][3].

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems[][3].

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties[][3].

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The triazine core and amino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability compared to similar compounds with different substituents .

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